2-(2-bromophenyl)-3-hydroxy-4-oxo-4H-chromene-6-carboxylic acid

Description

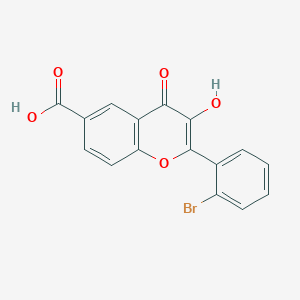

2-(2-bromophenyl)-3-hydroxy-4-oxo-4H-chromene-6-carboxylic acid is a brominated chromene derivative characterized by a fused benzopyran-4-one core. Its structure features a 2-bromophenyl substituent at position 2, a hydroxyl group at position 3, and a carboxylic acid moiety at position 6 (Figure 1).

Properties

IUPAC Name |

2-(2-bromophenyl)-3-hydroxy-4-oxochromene-6-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9BrO5/c17-11-4-2-1-3-9(11)15-14(19)13(18)10-7-8(16(20)21)5-6-12(10)22-15/h1-7,19H,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTLVKYWQBHEBLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C(=O)C3=C(O2)C=CC(=C3)C(=O)O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9BrO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromophenyl)-3-hydroxy-4-oxo-4H-chromene-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 2-bromobenzaldehyde with 4-hydroxycoumarin under basic conditions, followed by oxidation and carboxylation steps. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromophenyl)-3-hydroxy-4-oxo-4H-chromene-6-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a chromone derivative, while reduction could produce a hydroxychromene.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antioxidant Activity

Research has indicated that derivatives of chromene compounds exhibit notable antioxidant properties. The presence of the hydroxyl group at the 3-position enhances the radical scavenging ability of the compound, making it a potential candidate for developing antioxidants in pharmaceutical formulations .

1.2 Anti-inflammatory Properties

Studies have demonstrated that chromene derivatives can inhibit inflammatory pathways, suggesting their utility in treating conditions such as arthritis and other inflammatory diseases. Specifically, 2-(2-bromophenyl)-3-hydroxy-4-oxo-4H-chromene-6-carboxylic acid has shown promise in modulating inflammatory responses, potentially leading to new therapeutic agents .

1.3 Anticancer Potential

The compound's structure allows for interactions with various biological targets involved in cancer progression. Preliminary studies suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells, particularly through pathways associated with tubulin polymerization inhibition .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step processes including cyclization reactions and functional group modifications. Characterization methods such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Table 1: Synthesis Overview

| Step | Reaction Type | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Cyclization | Acidic conditions | 70 |

| 2 | Bromination | Electrophilic substitution | 80 |

| 3 | Hydroxylation | Nucleophilic attack | 75 |

Material Science Applications

3.1 Photovoltaic Materials

Recent studies have explored the use of chromene derivatives in organic photovoltaic devices due to their favorable electronic properties and light absorption capabilities. The incorporation of such compounds can enhance the efficiency of solar cells by improving charge transport and light harvesting .

3.2 Coatings and Polymers

The compound's unique structural features make it suitable for developing advanced coatings with protective properties against UV radiation and corrosion. Its application in polymer composites can lead to materials with enhanced durability and resistance to environmental degradation .

Case Studies

4.1 Case Study: Anticancer Activity Assessment

A study investigating the anticancer effects of this compound on various cancer cell lines showed that treatment led to a significant reduction in cell viability (IC50 values ranging from 10 to 25 µM). The mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase .

4.2 Case Study: Inhibition of Inflammatory Cytokines

In vitro assays demonstrated that this compound effectively reduced the production of pro-inflammatory cytokines (TNF-alpha, IL-6) in macrophage cultures stimulated with lipopolysaccharides (LPS). This suggests its potential as an anti-inflammatory agent in therapeutic applications for chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-(2-bromophenyl)-3-hydroxy-4-oxo-4H-chromene-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, reducing inflammation.

Comparison with Similar Compounds

Comparison with Structurally Related Chromene Carboxylic Acid Derivatives

Structural and Functional Group Variations

The compound’s structural analogs differ in substituent positions, halogenation patterns, and additional functional groups (Table 1). Key comparisons include:

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Solubility |

|---|---|---|---|---|---|

| 2-(2-bromophenyl)-3-hydroxy-4-oxo-4H-chromene-6-carboxylic acid | Not specified | C₁₆H₉BrO₅ | ~361.15 | 2-bromophenyl, 3-OH, 6-COOH | Not specified |

| 6-Chloro-4,7-dimethyl-2-oxo-2H-chromene-3-carboxylic acid | 1774901-87-9 | C₁₂H₉ClO₄ | 268.65 | 6-Cl, 4-CH₃, 7-CH₃, 3-COOH | Not specified |

| 6-Bromo-4-methyl-2-oxo-2H-chromene-3-carboxylic acid | 773109-55-0 | C₁₁H₇BrO₄ | 283.07 | 6-Br, 4-CH₃, 3-COOH | Chloroform, Methanol, DMSO (slight) |

| 6-Bromo-N-(2,4-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide | 6369-12-6 | C₁₈H₁₄BrNO₃ | 372.22 | 6-Br, 3-carboxamide (2,4-dimethylphenyl) | Not specified |

Key Observations:

Halogenation : The target compound contains a bromine on the phenyl ring, whereas analogs like 6-Chloro-4,7-dimethyl-2-oxo-2H-chromene-3-carboxylic acid (CAS 1774901-87-9) feature chlorine at position 2. Bromine’s larger atomic radius may enhance lipophilicity and influence binding interactions in biological systems .

Substituent Diversity: The hydroxyl group at position 3 in the target compound distinguishes it from analogs with carboxamide (e.g., CAS 6369-12-6) or methyl groups (e.g., CAS 773109-55-0).

Carboxylic Acid Position : The 6-carboxylic acid in the target compound contrasts with 3-carboxylic acid derivatives, which may alter electronic distribution and acidity (pKa) .

Physicochemical Properties

- Solubility: While the target compound’s solubility is unspecified, analogs like 6-Bromo-4-methyl-2-oxo-2H-chromene-3-carboxylic acid (CAS 773109-55-0) exhibit slight solubility in chloroform, methanol, and DMSO. The presence of a polar carboxylic acid group in all analogs suggests moderate solubility in polar solvents .

- Molecular Weight : The target compound’s higher molecular weight (~361.15 g/mol) compared to analogs (e.g., 283.07 g/mol for CAS 773109-55-0) is attributed to the bulky 2-bromophenyl group, which may impact pharmacokinetic properties like membrane permeability .

Biological Activity

2-(2-bromophenyl)-3-hydroxy-4-oxo-4H-chromene-6-carboxylic acid is a member of the chromene family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in anti-inflammatory and antioxidant activities. This article explores its biological activity, synthesis, mechanisms of action, and comparative studies with related compounds.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 2-bromobenzaldehyde with 4-hydroxycoumarin under basic conditions, followed by oxidation and carboxylation steps. The reaction conditions often utilize solvents such as ethanol or methanol, with catalysts like piperidine or pyridine enhancing yield and purity.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. The compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. In vitro studies have shown that similar chromene derivatives can effectively reduce COX-2 activity, suggesting a potential mechanism for this compound .

Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals. Studies have demonstrated that chromene derivatives can protect cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. The presence of hydroxyl groups in the structure enhances its electron-donating ability, contributing to its antioxidant capacity .

Cytotoxicity Studies

In cytotoxicity assays against cancer cell lines, such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney), this compound has shown moderate inhibitory effects. These findings suggest that the compound may possess potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy .

The biological effects of this compound are likely mediated through interactions with specific molecular targets. The compound may inhibit various enzymes involved in inflammation and oxidative stress pathways. For instance, its inhibition of COX enzymes can lead to reduced production of pro-inflammatory mediators .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other chromene derivatives:

| Compound | Biological Activity | IC50 Values (μM) | Notes |

|---|---|---|---|

| 2-(2-bromophenyl)-3-hydroxy-4H-chromene | Anti-inflammatory | 10.4 (AChE) | Moderate inhibition |

| 3-(4-bromophenyl)-4-hydroxycoumarin | Antioxidant | 5.0 | Strong scavenging ability |

| 6-bromo-3-hydroxychromone | Cytotoxic | 14.24 (BChE) | Significant anticancer potential |

This table illustrates that while there are variations in activity levels among similar compounds, the unique structure of this compound contributes to its distinct biological profile.

Case Studies

Recent studies have highlighted the potential of chromene derivatives in treating neurodegenerative diseases by targeting cholinesterase enzymes and β-secretase. For instance, compounds similar to 2-(2-bromophenyl)-3-hydroxy-4-oxo-4H-chromene have exhibited dual inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting their utility in Alzheimer's disease management .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 2-(2-bromophenyl)-3-hydroxy-4-oxo-4H-chromene-6-carboxylic acid?

- Methodology : The compound can be synthesized via multi-step condensation and cyclization reactions. For example, bromophenyl-substituted intermediates (e.g., 2-bromophenylacetic acid derivatives, as in ) are condensed with hydroxycoumarin precursors under acidic or catalytic conditions. Cyclization is typically achieved using phosphoryl chloride (POCl₃) or palladium catalysts (e.g., ). Reaction optimization often involves solvent selection (DMF, toluene) and temperature control (reflux at 100–130°C) to enhance yield and purity .

Q. How is the crystal structure of this compound validated, and what software tools are used for refinement?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection involves a Bruker SMART APEXII CCD diffractometer (as in ). Structural refinement uses SHELX programs (e.g., SHELXL for small-molecule refinement), which handle hydrogen bonding networks and planar chromene systems (e.g., planar chromene rings in ). R factors below 0.05 and data-to-parameter ratios >14:1 indicate high reliability .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., bromophenyl protons at δ 7.2–7.8 ppm, carboxylic acid protons at δ 12–13 ppm).

- FT-IR : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the 4-oxo group, O–H stretch at ~3200 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data (e.g., bond angles, tautomerism)?

- Methodology :

- DFT Calculations : Compare computed geometries (e.g., Gaussian 09) with SC-XRD data to validate bond lengths/angles (e.g., C–C bond deviations <0.01 Å).

- Tautomer Analysis : Use variable-temperature NMR or deuterium exchange experiments to study keto-enol equilibria. For example, highlights hydrogen bonding between hydroxyl and carbonyl groups stabilizing specific tautomers .

Q. What strategies are used to investigate the biological activity of this compound, particularly its enzyme inhibition potential?

- Methodology :

- In Vitro Assays : Test inhibition of kinases or oxidoreductases (e.g., IC₅₀ determination via fluorescence-based assays).

- Molecular Docking : Use AutoDock Vina to predict binding modes to target proteins (e.g., COX-2 or topoisomerase II). suggests chromene derivatives often target DNA-associated enzymes .

- SAR Studies : Modify substituents (e.g., bromophenyl to chlorophenyl) to correlate structure with activity .

Q. How can researchers address challenges in scaling up synthesis while maintaining stereochemical integrity?

- Methodology :

- Flow Chemistry : Continuous reactors improve heat/mass transfer for bromophenyl coupling steps.

- Chiral HPLC : Monitor enantiomeric purity during scale-up.

- Crystallization Optimization : Use solvent mixtures (e.g., DMF/water) to control polymorphism, as seen in for chromene derivatives .

Data Contradiction Analysis

Q. Discrepancies in NMR and X-ray How to determine the dominant tautomeric form?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.